molecular formula C9H18N2 B1228014 1-Allyl-2,5-dimethylpiperazine

1-Allyl-2,5-dimethylpiperazine

Cat. No. B1228014
M. Wt: 154.25 g/mol
InChI Key: VKUXNUOPPQWDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2,5-dimethylpiperazine, also known as 1-Allyl-2,5-dimethylpiperazine, is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Allyl-2,5-dimethylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Allyl-2,5-dimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-2,5-dimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Allyl-2,5-dimethylpiperazine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2,5-dimethyl-1-prop-2-enylpiperazine

InChI

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3

InChI Key

VKUXNUOPPQWDMV-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1CC=C)C

Pictograms

Flammable; Irritant

synonyms

(-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine
1-allyl-2,5-dimethylpiperazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of racemic 1-allyl-2,5-dimethylpiperazine (3.82 g, 24.8 mmol, Example 42, infra) and (+)-di-p-toluoyl-D-tartaric acid (9.55 g, 24.8 mmol) in absolute ethanol (40 mL) was heated to reflux and allowed to cool gradually to room temperature. After standing for one day the salt was collected by filtration, washed with ethanol and dried to give 11.0 g. This was recrystallized four times from absolute ethanol to give the salt (4.5 g, 68% of theoretical for one enantiomer) as a white solid. The salt (3.3 g, 6.1 mmol) was partitioned between 2N sodium hydroxide solution and dichloromethane. The dichloromethane phase was separated, the alkali washed twice with dichloromethane, and the combined dichloromethane phases were dried with magnesium sulfate and evaporated to give (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, (0.92 g, 98% recovery from the salt), [α]D20 =-55.7° (ethanol, c=1.8).
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
(+)-di-p-toluoyl-D-tartaric acid
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
salt
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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